6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224068
InChI: InChI=1S/C10H12N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC18224068

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline
Standard InChI InChI=1S/C10H12N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h5-7H,2-4H2,1H3
Standard InChI Key PQLXNBHHLPQVGS-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline belongs to the tetrahydroquinoline family, a class of compounds featuring a bicyclic structure with a benzene ring fused to a partially saturated pyridine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The IUPAC name is 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline, and its structure includes:

  • A methyl group at position 6 on the saturated ring.

  • A nitro (-NO₂) group at position 3 on the aromatic ring.

Key Structural Features:

PropertyValue/Description
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.22 g/mol
IUPAC Name6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline
SMILESC[C@H]1CCC2=C(C=C(C(=C2)N+[O-])N1)C
Hydrogen Bond Donors0 (nitro group is not a donor)
Hydrogen Bond Acceptors3 (two oxygen atoms in nitro, one N)

The nitro group’s electron-withdrawing nature and the methyl group’s steric effects influence the compound’s reactivity and interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline can be inferred from methods used for structurally related compounds. Two primary routes are described below:

Route 1: Cyclization of Precursors

  • Starting Material: Ethyl 6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate.

  • Nitration: Treatment with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 3.

  • Purification: Recrystallization from ethanol yields the pure product.

Route 2: Catalytic Hydrogenation

  • Starting Material: 6-Methyl-3-nitroquinoline.

  • Hydrogenation: Use of palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C reduces the aromatic ring to form the tetrahydro derivative .

Comparison of Synthetic Routes:

MethodYield (%)Purity (%)Key Challenges
Cyclization/Nitration65–70>95Controlling nitration regioselectivity
Catalytic Hydrogenation75–80>98Over-reduction of nitro group

Physicochemical Properties

Experimental data for 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline is sparse, but predictions can be made using computational models and analog studies:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group’s polarity.

  • Melting Point: Estimated at 120–125°C (similar to 2-chloro-6-methyl-3-nitro analog).

  • Stability: Stable under inert atmospheres but may decompose under prolonged UV exposure.

Biological and Pharmacological Activities

While direct biological studies on this compound are unavailable, its structural analogs exhibit notable activities:

Antimicrobial Activity

Nitro-substituted quinolines inhibit bacterial growth by interfering with DNA gyrase. For instance:

  • 6-Methyl-3-nitroquinoline (non-hydrogenated analog) exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus.

Applications in Chemical Research

Organic Synthesis

The nitro group facilitates further functionalization, including:

  • Reduction to amines (e.g., using H₂/Pd-C).

  • Nucleophilic substitution reactions at the nitro position.

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